molecular formula C11H12FNO3 B1419927 Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate CAS No. 69066-06-4

Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate

Cat. No. B1419927
CAS RN: 69066-06-4
M. Wt: 225.22 g/mol
InChI Key: UXBJCBOMHDIITG-UHFFFAOYSA-N
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Description

Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate (EFMA) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of acetate, and is composed of carbon, hydrogen, oxygen, nitrogen, and fluorine atoms. EFMA has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments for a variety of purposes. In

Scientific Research Applications

Antibacterial Activity

Ethyl (3-fluoro-4-methylphenyl)aminoacetate and its analogs have been explored for their antibacterial properties. Research has shown that certain compounds with similar structures exhibit significant antibacterial activity. For instance, Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing promising antibacterial potential (Egawa et al., 1984).

Synthesis of Novel Series of α-Ketoamide Derivatives

El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in synthesizing a novel series of α-ketoamide derivatives. This method showed improved purity and yield over other techniques, underscoring the utility of related ethyl acetate compounds in chemical synthesis (El‐Faham et al., 2013).

Potential Anti-Cancer Agents

Compounds similar to Ethyl (3-fluoro-4-methylphenyl)aminoacetate have been investigated for their potential as anti-cancer agents. Riadi et al. (2021) synthesized a new derivative and evaluated its cytotoxic activity against various human cancer cell lines. This compound also exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Characterization and Structural Analysis

Ethyl acetate derivatives have been the focus of various structural analysis and characterization studies. Sapnakumari et al. (2014) synthesized and characterized Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing detailed insights into its molecular structure (Sapnakumari et al., 2014).

Pharmaceutical Applications

The ethyl acetate derivatives have found applications in pharmaceutical research. For instance, Hayashi et al. (1998) developed Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist with potential therapeutic applications in antithrombotic treatment (Hayashi et al., 1998).

properties

IUPAC Name

ethyl 2-(3-fluoro-4-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBJCBOMHDIITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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